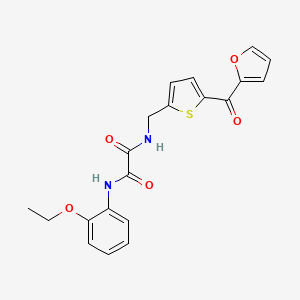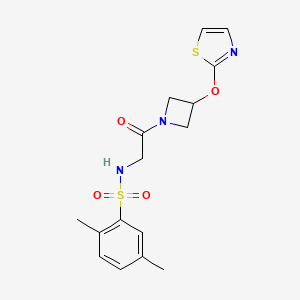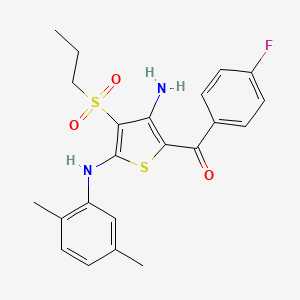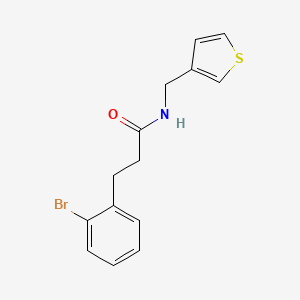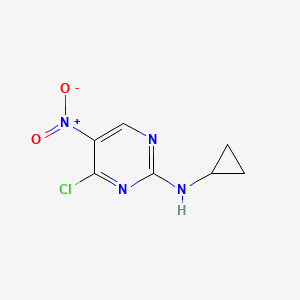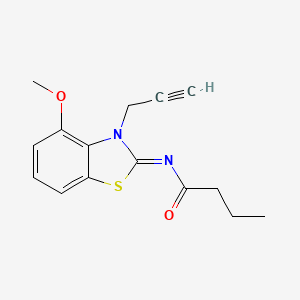
N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)butanamide, also known as MPP+, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MPP+ is a potent neurotoxin that has been shown to selectively destroy dopaminergic neurons, making it a valuable tool for studying Parkinson's disease.
Aplicaciones Científicas De Investigación
Pharmaceutical Research
This compound, due to its benzothiazole and butyramide groups, may have applications in the development of new pharmaceuticals. Benzothiazoles are known for their antimicrobial, antitumor, and anti-inflammatory properties . Butyramides, on the other hand, can be used to modify the solubility and absorption characteristics of drug molecules . Therefore, this compound could be a candidate for creating new drugs with improved efficacy and bioavailability.
Material Science
In material science, the prop-2-yn-1-yl group within the compound’s structure suggests potential utility in polymer synthesis. This group can act as a reactive site for polymerization, leading to the creation of novel polymeric materials with specific mechanical and thermal properties suitable for industrial applications .
Chemical Synthesis
The compound’s structure indicates that it could be used as an intermediate in the synthesis of complex organic molecules. Its methoxy and prop-2-yn-1-yl groups are functional handles that can undergo various chemical reactions, making it a versatile building block in synthetic chemistry .
Agricultural Chemistry
Benzothiazole derivatives have been explored for their use in agriculture, particularly as fungicides and plant growth regulators . The compound could be investigated for similar applications, potentially leading to the development of new agricultural chemicals that help increase crop yields and protect plants from diseases.
Environmental Science
In environmental science, this compound could be studied for its ability to bind to pollutants or heavy metals, aiding in the detoxification and purification of contaminated environments. The benzothiazole ring system is known to interact with various metal ions, which could be leveraged in designing new environmental cleanup strategies .
Feed Additives
The safety and efficacy of aromatic ethers, including anisole derivatives, have been evaluated as feed additives for all animal species. Given the structural similarity, this compound might be explored for its potential as a feed additive to promote animal health and growth .
Antiviral Research
Compounds with a benzothiazole moiety have shown potential in antiviral research. This compound could be part of studies aiming to discover new antiviral agents, especially considering the ongoing need for treatments against emerging viral diseases .
Catalysis
The prop-2-yn-1-yl group in the compound’s structure is known to participate in catalytic processes, particularly in the presence of transition metals. This suggests that the compound could be used as a ligand or a catalyst in various chemical reactions, potentially improving their efficiency and selectivity .
Direcciones Futuras
Propiedades
IUPAC Name |
N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c1-4-7-13(18)16-15-17(10-5-2)14-11(19-3)8-6-9-12(14)20-15/h2,6,8-9H,4,7,10H2,1,3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGEZWXPTZNCXCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N=C1N(C2=C(C=CC=C2S1)OC)CC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

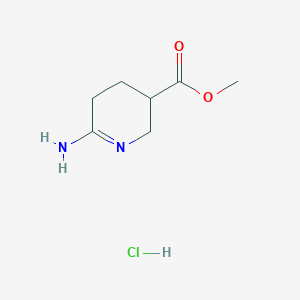
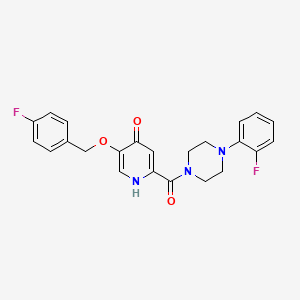
![8-((3,4-Dimethylphenyl)sulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2892933.png)
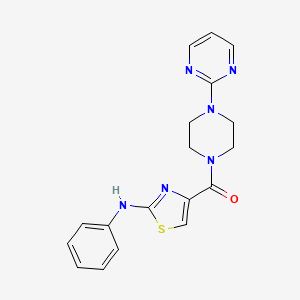
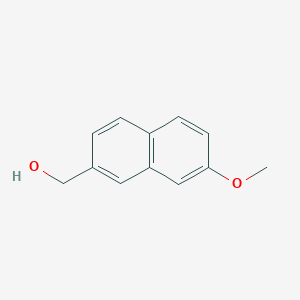
![(E)-2-amino-1-((4-(dimethylamino)benzylidene)amino)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2892940.png)
![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2892941.png)
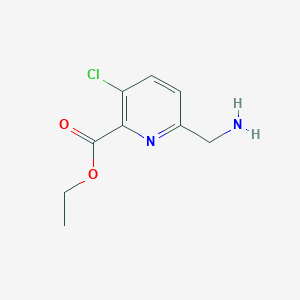
![6-((3-nitrobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2892943.png)
